3-Amino-1-(pyridin-2-yl)propan-1-ol
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Overview
Description
3-Amino-1-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyridin-2-yl)propan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reductive amination of 2-pyridinecarboxaldehyde with 3-aminopropanol. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(pyridin-2-yl)propanal.
Reduction: Formation of 3-amino-1-(pyridin-2-yl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(pyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxypyridine
- 3-Amino-3-cyclohexyl-propan-1-ol
- 3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
Uniqueness
3-Amino-1-(pyridin-2-yl)propan-1-ol is unique due to its specific combination of functional groups and its pyridine backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6,8,11H,4-5,9H2 |
InChI Key |
YSPUHMZEYIFYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CCN)O |
Origin of Product |
United States |
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